Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its intricate structure, which includes a quinazoline core, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives and alkyl halides.
Functional Group Modifications: The methoxyphenyl group and other functional groups are introduced through various substitution and coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, palladium catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline and piperazine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Biological Research: The compound is used in studies exploring its effects on cellular processes and pathways.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which are used in the treatment of psychiatric disorders.
Uniqueness
Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets and undergo various chemical modifications makes it a versatile compound in scientific research.
Biological Activity
Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C23H30N4O4 |
Molecular Weight | 430.52 g/mol |
IUPAC Name | This compound |
Canonical SMILES | COC(=O)C1=C(C(=O)N(C(=O)C2=C(N(C(=O)C3=C(N(C(=O)C(=C3)N(C(=O)C2=C(C1=O)))))C(=O)N(C(=O)C2=C(N(C(=O)C(C1=O))))) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through the following mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, particularly those involved in neurotransmission and signal transduction.
- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
- Antioxidant Properties : The presence of methoxyphenyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with piperazine moieties often possess antidepressant properties. The specific structural features of this compound may enhance its efficacy in modulating serotonin and dopamine pathways.
- Anti-inflammatory Effects : Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Comparative Analysis
A comparative analysis was conducted with structurally similar compounds:
Compound Name | Activity | Reference |
---|---|---|
Compound A | Antidepressant | |
Compound B | Anti-inflammatory | |
Compound C | Neuroprotective |
This table illustrates that while many compounds share structural similarities with this compound, their biological activities may vary significantly based on specific functional groups and molecular interactions.
Properties
Molecular Formula |
C30H39N5O6 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
methyl 3-[6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C30H39N5O6/c1-40-24-11-9-23(10-12-24)34-19-17-33(18-20-34)15-6-14-31-27(36)7-4-3-5-16-35-28(37)25-13-8-22(29(38)41-2)21-26(25)32-30(35)39/h8-13,21H,3-7,14-20H2,1-2H3,(H,31,36)(H,32,39) |
InChI Key |
ZZWDNCLNOWWYBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Origin of Product |
United States |
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